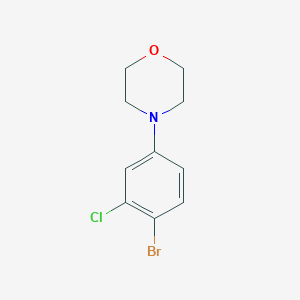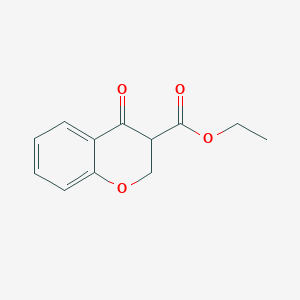
Ethyl 4-oxochroman-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 4-oxochroman-3-carboxylate involves the condensation of o-hydroxyacetophenone and diethyl oxalate . This compound slowly and partially isomerizes in solution to the phenolic ketone, but in the presence of mineral acid, it is rapidly dehydrated directly to ethyl 4-oxochromen-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 4-oxochroman-3-carboxylate is confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .Chemical Reactions Analysis
The reactions of Ethyl 4-oxochroman-3-carboxylate were classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .Physical And Chemical Properties Analysis
Ethyl 4-oxochroman-3-carboxylate is a pale yellow crystalline powder with a sweet, fruity odor. More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Derivative Formation
Ethyl 4-oxochroman-3-carboxylate serves as a key compound in the synthesis of various chemical derivatives. Loubinoux et al. (1987) demonstrated the synthesis of ethyl 3-alkyl-4-oxochroman-3-carboxylates, exploring reactions on these compounds to form various derivatives. This process involves condensation reactions, hydrolysis, and cyclization using specific reagents like aluminium chloride (Loubinoux et al., 1987).
Chemical Transformations and Reactivity Studies
The research by Bevan and Ellis (1983) focused on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, showcasing its ability to undergo various chemical transformations. Their work highlighted the compound's reactivity, particularly in the presence of mineral acid, leading to rapid dehydration and the formation of ethyl 4-oxochromen-2-carboxylate (Bevan & Ellis, 1983).
Pharmaceutical and Synthetic Applications
In pharmaceutical research and synthesis, ethyl 4-oxochroman-3-carboxylate has shown potential. Zhu et al. (2003) utilized it in the synthesis of functionalized tetrahydropyridines, demonstrating its utility in forming complex organic structures with potential pharmaceutical applications (Zhu et al., 2003).
Safety And Hazards
Orientations Futures
The synthesis of coumarin derivatives, including Ethyl 4-oxochroman-3-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Future research may focus on developing novel and practical methods for the synthesis of organic molecules containing such structural moiety .
Propriétés
IUPAC Name |
ethyl 4-oxo-2,3-dihydrochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-6,9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTNJXOCKWYEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxochroman-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



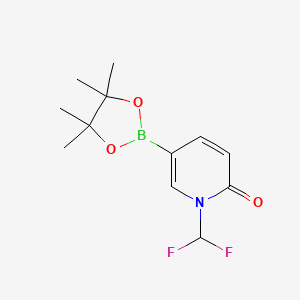
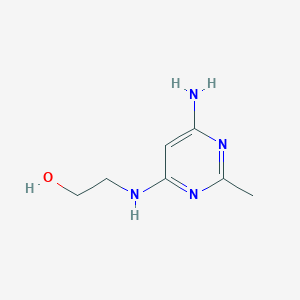


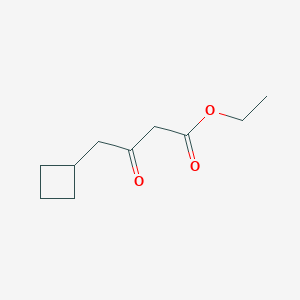
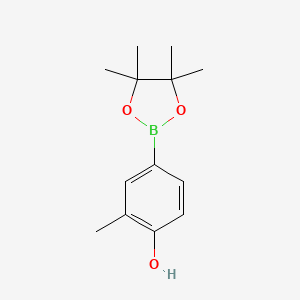

![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)



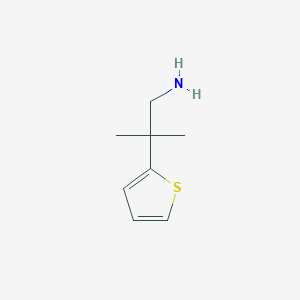
![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)
